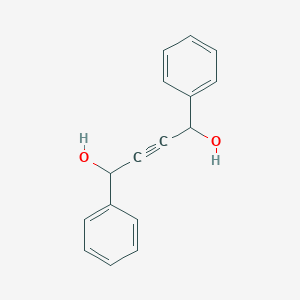
1,4-Diphenylbut-2-yne-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diphenylbut-2-yne-1,4-diol (DPBD) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPBD is a white crystalline powder with a molecular weight of 246.29 g/mol and a melting point of 170-172°C. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied. In
Wirkmechanismus
The mechanism of action of 1,4-Diphenylbut-2-yne-1,4-diol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1,4-Diphenylbut-2-yne-1,4-diol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. 1,4-Diphenylbut-2-yne-1,4-diol has also been shown to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), which plays a role in the regulation of immune and inflammatory responses.
Biochemische Und Physiologische Effekte
1,4-Diphenylbut-2-yne-1,4-diol has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, 1,4-Diphenylbut-2-yne-1,4-diol has been shown to induce apoptosis (programmed cell death) in cancer cells. 1,4-Diphenylbut-2-yne-1,4-diol has also been shown to inhibit the growth and migration of cancer cells. Additionally, 1,4-Diphenylbut-2-yne-1,4-diol has been shown to have neuroprotective effects, which could have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Diphenylbut-2-yne-1,4-diol has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it has been shown to exhibit a variety of biological activities. However, there are also some limitations to the use of 1,4-Diphenylbut-2-yne-1,4-diol in lab experiments. For example, 1,4-Diphenylbut-2-yne-1,4-diol has low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, 1,4-Diphenylbut-2-yne-1,4-diol has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on 1,4-Diphenylbut-2-yne-1,4-diol. One area of interest is the development of 1,4-Diphenylbut-2-yne-1,4-diol-based fluorescent probes for the detection of metal ions. Another potential direction is the exploration of 1,4-Diphenylbut-2-yne-1,4-diol's potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 1,4-Diphenylbut-2-yne-1,4-diol and its potential applications in the treatment of various diseases.
Synthesemethoden
1,4-Diphenylbut-2-yne-1,4-diol can be synthesized through various methods, including the reaction of 1,4-diphenylbut-2-yne with a strong base, such as sodium hydride, in the presence of a solvent. This reaction yields 1,4-Diphenylbut-2-yne-1,4-diol as a white crystalline solid. Other methods of synthesis include the reaction of 1,4-diphenylbut-2-yne with a palladium catalyst and the reaction of 1,4-diphenylbut-2-yne with a copper catalyst.
Wissenschaftliche Forschungsanwendungen
1,4-Diphenylbut-2-yne-1,4-diol has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit antitumor activity, making it a promising candidate for cancer treatment. 1,4-Diphenylbut-2-yne-1,4-diol has also been studied for its anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of various diseases. Additionally, 1,4-Diphenylbut-2-yne-1,4-diol has been shown to have potential as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
4482-17-1 |
|---|---|
Produktname |
1,4-Diphenylbut-2-yne-1,4-diol |
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
1,4-diphenylbut-2-yne-1,4-diol |
InChI |
InChI=1S/C16H14O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H |
InChI-Schlüssel |
JYKDEDMACOKPEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)O)O |
Andere CAS-Nummern |
4482-17-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



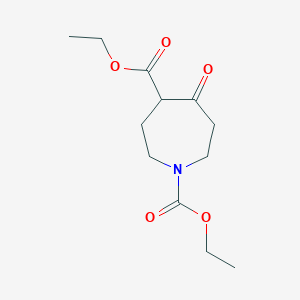
![1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride](/img/structure/B177028.png)
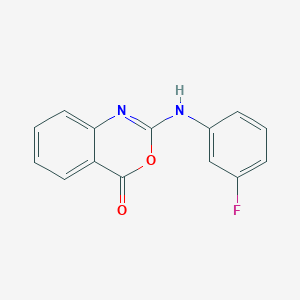
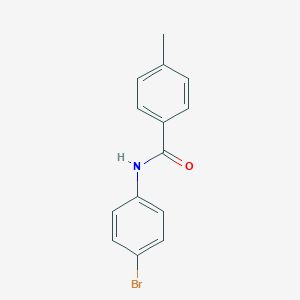
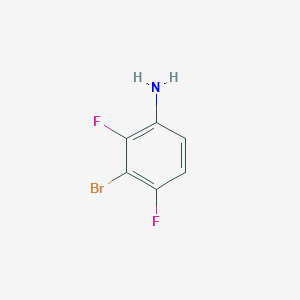
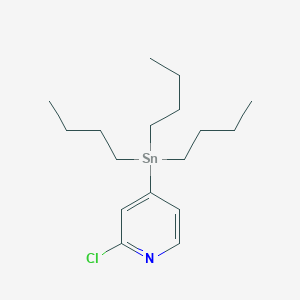

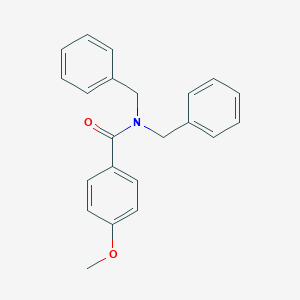
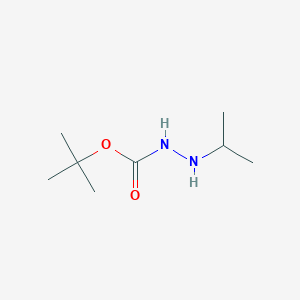
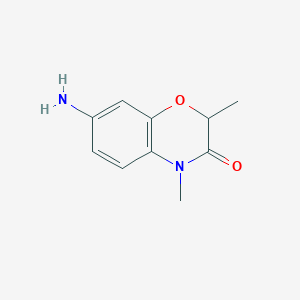
![2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide](/img/structure/B177048.png)
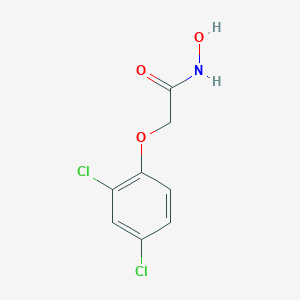
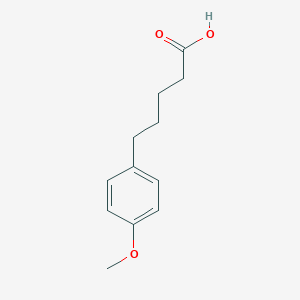
![3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B177057.png)